![molecular formula C13H11NO2 B11889118 1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one CAS No. 89193-36-2](/img/structure/B11889118.png)
1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a furan ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-ones with suitable reagents to form the furan ring through a palladium-catalyzed sequential cross-coupling reaction and cyclization process . This method is efficient and concise, utilizing readily available starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like dipeptidyl peptidase IV (DPP-4), which plays a role in glucose metabolism . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3H-imidazo[4,5-c]quinolin-4(5H)-ones: These compounds share a similar fused ring structure and have been studied for their enzyme inhibitory properties.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds also feature a quinoline ring fused with another heterocycle and are explored for their biological activities.
Uniqueness
1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
CAS No. |
89193-36-2 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1,3-dimethyl-5H-furo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C13H11NO2/c1-7-11-9-5-3-4-6-10(9)14-13(15)12(11)8(2)16-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
ORGODRFDRWAYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC(=O)C2=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




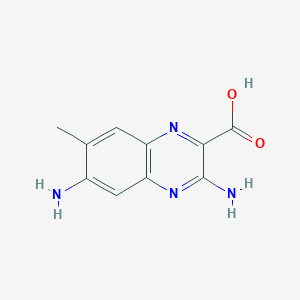
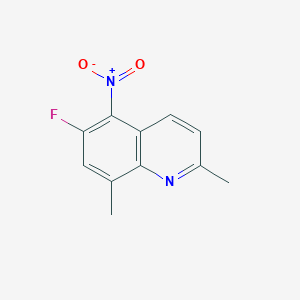

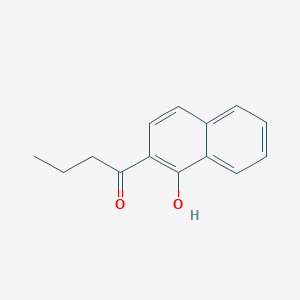

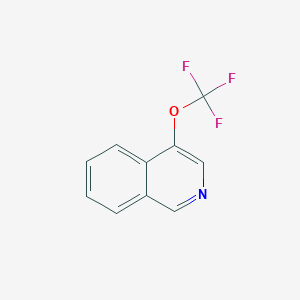
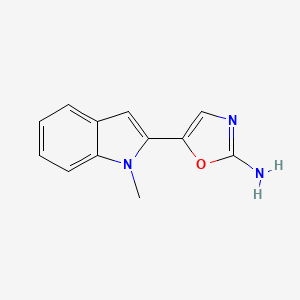
![1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11889102.png)

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)


